molecular formula C9H12N3O11P B1514529 5-Nitrouridine 5'-(dihydrogen phosphate) CAS No. 23568-00-5

5-Nitrouridine 5'-(dihydrogen phosphate)

Cat. No.: B1514529
CAS No.: 23568-00-5
M. Wt: 369.18 g/mol
InChI Key: HXXCOPAUDCGLQO-UAKXSSHOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrouridine 5'-(dihydrogen phosphate) is a chemically modified nucleotide analog. Structurally, it consists of a uridine core—a pyrimidine nucleoside with a uracil base—modified by a nitro (-NO₂) group at the 5-position of the uracil ring. The ribose sugar’s 5'-hydroxyl group is esterified with a dihydrogen phosphate moiety (H₂PO₄⁻). This modification confers unique electronic and steric properties, distinguishing it from canonical uridine derivatives. Nitro groups are strongly electron-withdrawing, which may alter base-pairing behavior, enzymatic recognition, and stability compared to unmodified nucleotides .

Properties

CAS No.

23568-00-5

Molecular Formula

C9H12N3O11P

Molecular Weight

369.18 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-nitro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12N3O11P/c13-5-4(2-22-24(19,20)21)23-8(6(5)14)11-1-3(12(17)18)7(15)10-9(11)16/h1,4-6,8,13-14H,2H2,(H,10,15,16)(H2,19,20,21)/t4-,5-,6-,8-/m1/s1

InChI Key

HXXCOPAUDCGLQO-UAKXSSHOSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)[N+](=O)[O-]

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key distinctions between 5-nitrouridine 5'-(dihydrogen phosphate) and analogous compounds:

Compound Structure Functional Groups Key Properties
5-Nitrouridine 5'-(dihydrogen phosphate) Uridine with 5-NO₂ on uracil; 5'-monophosphate (H₂PO₄⁻) Nitro group, dihydrogen phosphate Potential reactivity due to nitro group; altered enzymatic interactions
Uridine 5'-Diphosphate (UDP) Uridine with 5'-diphosphate (PO₄⁻-PO₄²⁻) Diphosphate Involved in glycosylation and carbohydrate metabolism; sparingly soluble in water
Uridine 5'-Triphosphate (UTP) Uridine with 5'-triphosphate (PO₄⁻-PO₄⁻-PO₄²⁻) Triphosphate High-energy phosphate bonds; substrate for RNA synthesis
5-Fluorouridine 5'-Diphosphate Uridine with 5-F on uracil; 5'-diphosphate Fluorine, diphosphate Antimetabolite; inhibits thymidylate synthase
5,6-Dihydro-5-Me-UTP Uridine with saturated 5,6-bond and 5-Me; 5'-triphosphate Methyl, triphosphate Used in mutagenesis and transcription studies; base-pairing flexibility

Key Differences:

  • Phosphate Group Variants: The dihydrogen phosphate (monophosphate) in 5-nitrouridine contrasts with the di- or tri-phosphate groups in UDP, UTP, and related analogs. This reduces its role in high-energy transfer reactions but may enhance stability under acidic conditions .
  • Nitro vs. Halogen/Other Modifications : The nitro group’s electron-withdrawing nature differs from fluorine’s electronegativity (in 5-fluorouridine) or methyl’s hydrophobicity (in 5,6-Dihydro-5-Me-UTP). This likely impacts interactions with enzymes like kinases or polymerases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.